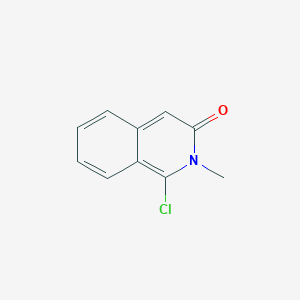

3(2H)-Isoquinolinone, 1-chloro-2-methyl-

Description

Contextualization within the Chemistry of Isoquinolinone Heterocycles

Isoquinolinones are derivatives of isoquinoline (B145761), a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netorganic-chemistry.org Specifically, isoquinolinones possess a carbonyl group within the heterocyclic ring, and they exist as lactam tautomers of the corresponding hydroxyisoquinolines. The 3(2H)-isoquinolinone structure features the carbonyl group at the C3 position. These scaffolds are of significant interest due to their presence in numerous natural products and pharmacologically active molecules. rsc.org The fusion of the aromatic benzene ring with the functionalized pyridinone ring creates a planar, electron-rich system that is a versatile template for further chemical modification.

Historical Development of Synthetic Methodologies for Isoquinolinones

The synthesis of the isoquinoline and isoquinolinone core dates back to the late 19th century, with classical methods forming the bedrock of their preparation. harvard.edu Foundational named reactions for constructing the isoquinoline skeleton include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. organic-chemistry.orgnih.gov These methods typically involve the cyclization of substituted phenethylamines or benzaldehydes.

Over the decades, synthetic chemistry has evolved to offer more efficient and versatile routes. Modern approaches often utilize transition-metal-catalyzed reactions, such as palladium- or rhodium-catalyzed C-H activation and annulation, which allow for the construction of the isoquinolinone core from simpler, more readily available starting materials with high regioselectivity. rsc.orgchemicalbook.comgoogle.com For a compound like 3(2H)-Isoquinolinone, 1-chloro-2-methyl-, its synthesis would likely involve a multi-step sequence starting with the construction of an N-methylated isoquinolinone precursor, followed by a targeted chlorination step. The conversion of a lactam (the isoquinolinone) to a chloro-substituted imine is a common transformation, often achieved using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com

| Era | Methodology Class | Key Reactions/Concepts | Advantages |

|---|---|---|---|

| Classical (Late 19th - Mid 20th Century) | Named Reactions | Bischler-Napieralski, Pictet-Spengler, Pomeranz–Fritsch | Fundamental, established routes |

| Modern (Late 20th - 21st Century) | Transition-Metal Catalysis | Palladium, Rhodium, Copper-catalyzed C-H activation, annulation, and cross-coupling | High efficiency, atom economy, functional group tolerance, novel bond formations |

| Contemporary | Photoredox & Electrochemistry | Visible-light mediated reactions, electrochemical synthesis | Mild reaction conditions, sustainable, access to unique reactive intermediates |

Contemporary Academic Research Focus on Halogenated and N-Substituted Isoquinolinones

Current research in heterocyclic chemistry often focuses on the precise functionalization of core structures to tune their properties. Halogenation and N-substitution are primary tools in this regard.

The presence of a 1-chloro substituent is of particular synthetic importance. The chlorine atom activates the C1 position for nucleophilic substitution, making compounds like 1-chloroisoquinoline (B32320) valuable intermediates for introducing a wide array of other functional groups (e.g., amino, alkoxy, cyano). ontosight.aimdpi.com This reactivity allows for the diversification of the isoquinolinone scaffold, enabling the synthesis of libraries of compounds for screening purposes. Furthermore, halogen atoms can significantly alter the electronic properties of the heterocyclic ring and can participate in halogen bonding, which can influence molecular recognition and binding affinity in biological systems. mdpi.com Research has shown that the introduction of a halogen can fundamentally switch the biological selectivity of isoquinoline-based inhibitors. mdpi.com

The 2-methyl group on the nitrogen atom serves two main purposes. First, it prevents lactam-lactim tautomerism, locking the molecule in the 3(2H)-isoquinolinone form. This removes ambiguity in its structure and reactivity. Second, N-alkylation is a common strategy in medicinal chemistry to modify a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile.

Significance as a Privileged Scaffold in Advanced Organic Synthesis Research

The isoquinoline framework is widely regarded as a "privileged scaffold" in medicinal chemistry and drug discovery. rsc.orgchemicalbook.comnih.govchemicalbook.com This term describes molecular cores that are capable of binding to multiple, diverse biological targets, making them rich sources of new therapeutic agents. chemicalbook.comresearchgate.net The isoquinolinone core is found in molecules with a broad spectrum of pharmacological activities. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-9(13)6-7-4-2-3-5-8(7)10(12)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPMCAJOANKUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2C=CC=CC2=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283713 | |

| Record name | 1-Chloro-2-methyl-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16535-96-9 | |

| Record name | 1-Chloro-2-methyl-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16535-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-methyl-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2h Isoquinolinone, 1 Chloro 2 Methyl

Classical and Conventional Synthetic Routes to the Core Structure

Classical synthetic routes to the 3(2H)-isoquinolinone core have traditionally relied on multi-step linear sequences and ring-closing reactions of appropriately functionalized precursors. These methods, while established, often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.

Multi-Step Linear Syntheses from Precursors

One of the foundational methods for the synthesis of 2H-3-isoquinolones involves the cyclodehydration of N-formyl-2-phenyl-acetamides. This approach provides a direct route to the core heterocyclic system. The synthesis of the target molecule, 1-chloro-2-methyl-3(2H)-isoquinolinone, can be envisioned through a multi-step sequence starting from phenylacetic acid.

The initial step involves the reaction of a substituted phenylacetic acid with a formamide, such as N-methylformamide, to produce the corresponding N-formyl-N-methyl-2-phenyl-acetamide. This intermediate is then subjected to cyclodehydration using a strong acid or a dehydrating agent like polyphosphoric acid or phosphorus oxychloride to yield 2-methyl-3(2H)-isoquinolinone.

A plausible subsequent step to introduce the chlorine atom at the 1-position involves the treatment of the 2-methyl-3(2H)-isoquinolinone with a chlorinating agent. A common reagent for this type of transformation is phosphorus oxychloride (POCl₃), which can convert the lactam to the corresponding 1-chloro-isoquinoline derivative. This reaction likely proceeds through the formation of a Vilsmeier-type intermediate. chemicalbook.comnih.govresearchgate.net

A general representation of this multi-step synthesis is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Phenylacetic acid, N-methylformamide | Condensing agent | N-formyl-N-methyl-2-phenyl-acetamide |

| 2 | N-formyl-N-methyl-2-phenyl-acetamide | Cyclodehydration agent (e.g., POCl₃) | 2-methyl-3(2H)-isoquinolinone |

| 3 | 2-methyl-3(2H)-isoquinolinone | Chlorinating agent (e.g., POCl₃) | 1-chloro-2-methyl-3(2H)-isoquinolinone |

Ring-Closing Reactions and Annulation Strategies

Ring-closing reactions, or annulation strategies, provide an alternative classical approach to the isoquinolone core. These methods typically involve the intramolecular cyclization of a pre-functionalized open-chain precursor. One such strategy involves the Bischler-Napieralski reaction or similar cyclizations.

For instance, a substituted N-benzylacetamide derivative can be induced to cyclize under acidic conditions. A relevant example is the cyclization of N-benzyl-1,1-dimethoxypropan-2-one using chlorosulfonic acid to form 3-methylisoquinoline. chemicalbook.com While this yields an isoquinoline (B145761) rather than an isoquinolinone, modifications to the starting material, such as the inclusion of a carbonyl group at the appropriate position, could direct the cyclization towards the desired 3(2H)-isoquinolinone skeleton.

Another classical ring-closing strategy is the cyclization of 2-cyanomethylbenzoyl chlorides. The synthesis would begin with the appropriate benzoic acid derivative, which is then converted to the acid chloride. Subsequent reaction with a source of the N-methyl group followed by cyclization would yield the 2-methyl-3(2H)-isoquinolinone ring system. The final chlorination at the 1-position would then be carried out as described previously.

Modern and Innovative Synthetic Approaches

The limitations of classical methods have driven the development of more efficient and versatile synthetic strategies. Modern approaches often employ transition metal catalysis to construct the isoquinolone core with high chemo- and regioselectivity under milder reaction conditions.

Transition Metal-Catalyzed (e.g., Palladium, Nickel, Rhodium) Cyclizations and Cross-Couplings

Transition metals, particularly palladium and rhodium, have emerged as powerful catalysts for the synthesis of isoquinolones through various cross-coupling and cyclization reactions. These methods often involve the activation of otherwise inert C-H bonds, offering a more atom-economical approach.

Palladium- and copper-catalyzed annulation reactions involving the formation of C-N and C-C bonds from precursors containing C-X (where X is a halide or triflate) and N-H bonds are well-established. For the synthesis of the 3(2H)-isoquinolinone core, a plausible strategy would involve the coupling of an ortho-halobenzoyl derivative with a suitable nitrogen-containing component, followed by an intramolecular cyclization.

While direct examples for the synthesis of 1-chloro-2-methyl-3(2H)-isoquinolinone are not prevalent, related syntheses of isoquinolones have been reported. For instance, palladium-catalyzed coupling reactions of 2-bromobenzamides with various partners followed by cyclization can afford the isoquinolone skeleton. nih.gov

A significant advancement in isoquinolone synthesis has been the use of transition metal-catalyzed C-H activation. These reactions avoid the pre-functionalization of starting materials, leading to more efficient and environmentally benign processes. Both rhodium and palladium catalysts have been extensively used for this purpose.

Rhodium(III)-catalyzed C-H activation/annulation of benzamides with alkynes provides a direct route to isoquinolones. chemicalbook.comnumberanalytics.comslideshare.net In a typical reaction, a benzamide (B126) with a directing group on the nitrogen atom reacts with an alkyne in the presence of a Rh(III) catalyst, such as [Cp*RhCl₂]₂, to afford the corresponding isoquinolone. To obtain the 2-methyl-3(2H)-isoquinolinone core, an N-methylbenzamide could be used as the starting material. The choice of the alkyne would determine the substitution pattern at the C3 and C4 positions.

| Catalyst System | Substrates | Key Features | Reference |

| [Cp*RhCl₂]₂ / CsOAc | Benzhydroxamic acid, Alkynes | External-oxidant-free, N-O bond as internal oxidant | numberanalytics.com |

| Rh(III) catalyst | Arylhydrazines, Internal alkynes | Use of hydrazine (B178648) as a directing group, N-N bond cleavage | slideshare.net |

| Rh(III) catalyst | Benzimidates, Allyl carbonates | H₂ evolution, Allyl carbonate as C2 synthon | chemicalbook.com |

Palladium-catalyzed C-H activation has also been successfully employed for the synthesis of isoquinolones. For example, the palladium-catalyzed annulation of N-methoxybenzamides with allenes affords 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. chemicalbook.com Subsequent oxidation would lead to the aromatic isoquinolone core. The directing group on the nitrogen atom is crucial for the regioselectivity of the C-H activation step.

The synthesis of the specific target molecule, 1-chloro-2-methyl-3(2H)-isoquinolinone, using these modern methods would likely involve the synthesis of the 2-methyl-3(2H)-isoquinolinone core via a C-H activation strategy, followed by a selective chlorination at the 1-position as described in the classical routes. Alternatively, a substrate already containing a chlorine atom on the benzene (B151609) ring could be used, although this would lead to a different isomer. The direct introduction of the chloro-substituent at the C1 position during the C-H activation/annulation cascade remains a synthetic challenge that may require the development of novel catalytic systems.

| Catalyst System | Substrates | Key Features | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | N-methoxybenzamides, 2,3-Allenoic acid esters | High regioselectivity for 3,4-dihydroisoquinolin-1(2H)-ones | chemicalbook.com |

| Pd(OAc)₂ / PPh₃ | 2-Iodoaniline, α,β-Unsaturated carbonyl compounds | Coupling-cyclization cascade | nih.gov |

Organocatalytic and Metal-Free Synthetic Pathways

Organocatalysis and metal-free synthesis have emerged as powerful tools for constructing complex molecules while avoiding the use of potentially toxic and expensive heavy metals. For the synthesis of 3(2H)-Isoquinolinone, 1-chloro-2-methyl- , these strategies can be envisioned for key transformations.

One potential organocatalytic step is the enantioselective α-chlorination of a carbonyl compound. While not directly applied to an isoquinolinone in the literature found, the principles of enamine catalysis could be adapted for the chlorination of a precursor. For example, the direct and enantioselective organocatalytic α-chlorination of aldehydes and ketones has been successfully demonstrated using a chiral amine catalyst and an electrophilic chlorine source like N-chlorosuccinimide (NCS) or a perchlorinated quinone. princeton.edunih.gov This approach could theoretically be applied to a precursor of the target molecule, offering a metal-free route to introduce the chlorine atom with stereocontrol if a chiral center were present and desired.

A metal-free approach for the synthesis of the isoquinolinone core itself has also been described. For instance, the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles provides a pathway to 3-aminoisoquinolines without the need for a metal catalyst. researchgate.net While this yields a different substitution pattern, it highlights the potential of metal-free cyclization strategies.

A key step in one potential pathway is the N-methylation of a 1-chloro-3(2H)-isoquinolinone intermediate. While many N-methylation procedures rely on metal catalysts, organocatalytic or metal-free alternatives are increasingly sought.

| Methodology | Catalyst/Reagent | Substrate Type | Key Features |

| Enamine Catalysis | Chiral Amines (e.g., Proline derivatives) | Aldehydes, Ketones | Enantioselective α-chlorination princeton.edunih.gov |

| Metal-Free Cyclization | - | 1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles | Forms 3-aminoisoquinolines researchgate.net |

Photochemical and Electrochemical Synthesis Techniques

Photochemistry and electrochemistry offer unique activation modes for chemical reactions, often proceeding under mild conditions without the need for harsh reagents. These techniques are highly relevant to the potential synthesis of 3(2H)-Isoquinolinone, 1-chloro-2-methyl- .

Photochemical Synthesis: Photochemical chlorination represents a powerful method for introducing chlorine atoms. google.com A photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform (B151607) (CHCl₃) as the chlorine source has been developed, affording 3-chloroquinoxalin-2(1H)-ones with excellent regioselectivity under mild conditions. genome.jp This type of reaction could be directly analogous to the chlorination of 2-methyl-3(2H)-isoquinolinone to yield the target compound. The process typically involves a photocatalyst that, upon irradiation with visible light, initiates a radical chain reaction. researchgate.netrsc.org

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction, relying on electricity to drive chemical transformations. researchgate.net For the isoquinolinone framework, electrochemical methods have been used to induce intramolecular C-H/N-H functionalization to construct isoxazolidine-fused isoquinolin-1(2H)-ones. rsc.org This demonstrates the potential of electrochemistry to form the core heterocyclic system. Furthermore, electrochemical methods have been developed for trifluoromethylation/cyclization reactions to synthesize isoquinoline-1,3-diones, showcasing the utility of electrochemistry in building complex heterocyclic structures. mdpi.com An electrochemical approach could be envisioned for either the cyclization step to form the isoquinolinone ring or the final chlorination step.

| Technique | Method | Potential Application | Key Advantages |

| Photochemistry | Photoredox Catalysis | Chlorination of 2-methyl-3(2H)-isoquinolinone | Mild conditions, high regioselectivity, use of inexpensive chlorine sources like CHCl₃. genome.jp |

| Electrochemistry | Anodic Oxidation | Intramolecular cyclization to form the isoquinolinone core. | Reagent-free, sustainable, high atom economy. researchgate.netrsc.org |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. nih.govchemicalbook.com The synthesis of 3(2H)-Isoquinolinone, 1-chloro-2-methyl- could be adapted to a continuous flow process, particularly for hazardous or fast reactions.

For instance, a key step could be the chlorination of the isoquinolinone ring. Traditional chlorinating agents like phosphorus oxychloride (POCl₃) can be used to convert an isoquinolinone to a 1-chloro-isoquinoline derivative. rsc.org This reaction is often exothermic and involves corrosive reagents, making it an ideal candidate for a flow chemistry setup, which allows for better temperature control and safer handling of hazardous materials.

Similarly, N-methylation reactions can be efficiently performed in a flow system. Continuous-flow N-methylation using heterogeneous palladium catalysts has been described as a green synthetic method to access N-methyl amines. rsc.org A potential synthetic sequence could involve pumping a solution of 1-chloro-3(2H)-isoquinolinone through a packed-bed reactor containing a methylation catalyst. nih.gov This approach allows for easy separation of the catalyst from the product stream and can be run for extended periods to generate large quantities of the desired product. The continuous formation of N-chloro-N,N-dialkylamines in meso-scale flow reactors has also been demonstrated, highlighting the applicability of flow chemistry to chlorination reactions. nih.gov

| Synthetic Step | Flow Chemistry Advantage | Example System |

| Chlorination | Enhanced safety and temperature control for exothermic reactions with hazardous reagents like POCl₃. | Packed-bed or microreactor system. rsc.orgnih.gov |

| N-Methylation | Efficient catalyst use, easy product/catalyst separation, scalability. | Packed-bed reactor with a heterogeneous catalyst. rsc.orgnih.gov |

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. monash.edu When designing a synthesis for 3(2H)-Isoquinolinone, 1-chloro-2-methyl- , these principles can guide the choice of reagents, solvents, and reaction conditions.

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. For example, catalytic approaches, such as the photoredox-catalyzed chlorination, are preferable to stoichiometric reagents.

Use of Safer Solvents and Auxiliaries : A green and efficient synthesis of related 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives highlights methods to minimize and replace hazardous solvents. For instance, performing reactions in water, if possible, is a key goal of green chemistry. Rh(III)-catalyzed synthesis of isoquinolones using air as the oxidant has been successfully carried out in water, with the product precipitating out for easy collection. chemicalbook.com

Energy Efficiency : Photochemical and electrochemical methods often operate at ambient temperature and pressure, reducing the energy requirements compared to traditional thermal methods. genome.jprsc.org

Catalysis : The use of catalytic (especially organocatalytic, photocatalytic, or biocatalytic) methods is superior to stoichiometric reagents. A fungal flavin-dependent halogenase has been shown to perform specific chlorination of isoquinolines, representing a potentially very green approach if a suitable enzyme could be developed for this specific substrate.

By integrating these principles, a synthetic route to 3(2H)-Isoquinolinone, 1-chloro-2-methyl- can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 3 2h Isoquinolinone, 1 Chloro 2 Methyl

Reactivity at the Chloro Position (C-1)

The chlorine atom at the C-1 position of 3(2H)-isoquinolinone, 1-chloro-2-methyl- is a key functional group that enables a diverse range of chemical transformations. This position is analogous to a vinyl chloride, and its reactivity is influenced by the electronic properties of the isoquinolinone ring system.

Nucleophilic Substitution Reactions with Various Nucleophiles

The C-1 chlorine atom can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) type mechanism. The rate and success of these reactions are dependent on the nature of the nucleophile and the reaction conditions. While specific studies on 3(2H)-isoquinolinone, 1-chloro-2-methyl- are not extensively documented, analogous reactions on similar chloro-substituted quinoline (B57606) and isoquinoline (B145761) systems provide insight into its expected reactivity. For instance, nucleophilic displacement of chlorine from activated chloroquinolines has been well-established. google.com

The general mechanism for nucleophilic substitution at C-1 involves the attack of a nucleophile on the electron-deficient carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the substituted product.

Table 1: Examples of Nucleophilic Substitution Reactions on Analogous Chloro-Heterocycles

| Nucleophile | Heterocyclic Substrate | Product | Reference |

|---|---|---|---|

| Amines | 6-bromo-2-chloroquinoline | 2-Amino-6-bromoquinoline derivatives | youtube.com |

| Hydrazine (B178648) | 4-chloro-8-methylquinolin-2(1H)-one | 4-Hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig)

The chlorine atom at C-1 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-isoquinolinone with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org While specific examples with 3(2H)-isoquinolinone, 1-chloro-2-methyl- are scarce, the Suzuki-Miyaura coupling of other chloro-quinolines and isoquinolines is well-documented, suggesting similar reactivity. nih.govmasterorganicchemistry.comresearchgate.net

Stille Coupling: The Stille reaction pairs the chloro-isoquinolinone with an organotin compound. organic-chemistry.orgwikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups.

Heck Reaction: In the Heck reaction, the chloro-isoquinolinone is coupled with an alkene to form a new substituted alkene. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the vinylation of aryl halides.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloro-isoquinolinone and a terminal alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com It is a crucial method for the synthesis of aryl-alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the chloro-isoquinolinone and an amine. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This is a significant improvement over classical methods for the synthesis of aryl amines.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Stille | Organostannane | Pd(PPh₃)₄, Pd₂ (dba)₃ | Not always required |

| Heck | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine |

Reductive Dehalogenation and Hydrogenation Reactions

The chlorine atom at the C-1 position can be removed through reductive dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents. organic-chemistry.org This transformation is useful for the synthesis of the corresponding 2-methyl-3(2H)-isoquinolinone.

Lithiation and Electrophilic Quenching Reactions

Direct lithiation of the chloro-isoquinolinone at a position other than C-1 can be challenging due to the electrophilic nature of the C-Cl bond. However, halogen-lithium exchange using an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is a plausible method to generate a lithiated isoquinolinone species at the C-1 position. researchgate.netnih.gov This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups at this position.

Reactivity of the Isoquinolinone Core Structure

Reactions Involving the Lactam Carbonyl (C-3)

The lactam carbonyl group at the C-3 position exhibits typical carbonyl reactivity, although its reactivity is somewhat attenuated due to the delocalization of the nitrogen lone pair into the carbonyl group. Nevertheless, it can undergo nucleophilic attack, particularly with strong nucleophiles or under acidic or basic catalysis. masterorganicchemistry.comthermofisher.com

Reactions at this position can include reduction of the carbonyl to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, or addition of organometallic reagents such as Grignard reagents or organolithiums to form tertiary alcohols after workup. However, these strong reagents might also react with the C-1 chloro position.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3(2H)-Isoquinolinone, 1-chloro-2-methyl- |

| 2-methyl-3(2H)-isoquinolinone |

| 6-bromo-2-chloroquinoline |

| 2-Amino-6-bromoquinoline |

| 4-chloro-8-methylquinolin-2(1H)-one |

| 4-Hydrazino-8-methylquinolin-2(1H)-one |

| 8-Methyl-4-sulfanylquinolin-2(1H)-one |

| Boronic acid |

| Organostannane |

| Alkene |

| Terminal alkyne |

| Amine |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Sodium carbonate |

| Potassium carbonate |

| Cesium carbonate |

| Triethylamine |

| Piperidine |

| Sodium tert-butoxide |

| Potassium phosphate |

| Lithium aluminum hydride |

| Grignard reagents |

| Organolithium reagents |

| n-Butyllithium |

Electrophilic Aromatic Substitution on the Benzenoid Ring

No specific studies on the electrophilic aromatic substitution of 3(2H)-Isoquinolinone, 1-chloro-2-methyl- were identified. In general, the reactivity of the benzenoid ring in isoquinolinone systems towards electrophiles is influenced by the electronic effects of the heterocyclic part. The electron-withdrawing nature of the amide functionality within the heterocyclic ring is expected to deactivate the fused benzene (B151609) ring towards electrophilic attack. nih.gov However, the precise directing effects of the substituents (1-chloro, 2-methyl, and the 3-oxo group) on the regioselectivity of such reactions have not been experimentally determined for this specific molecule.

Functionalization and Derivatization of the N-Methyl Group

Specific methods for the functionalization or derivatization of the N-methyl group in 3(2H)-Isoquinolinone, 1-chloro-2-methyl- are not described in the available literature. General methodologies for the demethylation or functionalization of N-methyl amides and lactams exist, but their applicability to this particular substrate has not been reported.

Ring-Opening and Rearrangement Pathways of the Heterocycle

There is no specific information available concerning the ring-opening or rearrangement pathways of the heterocyclic ring of 3(2H)-Isoquinolinone, 1-chloro-2-methyl-. Such reactions are plausible under various conditions (e.g., strong acid, base, or with specific nucleophiles), but no studies detailing these transformations for this compound have been found.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Rate Determination

A search of scientific databases did not yield any kinetic studies or reaction rate data for transformations involving 3(2H)-Isoquinolinone, 1-chloro-2-methyl-.

Isotope Labeling Experiments for Pathway Elucidation

No reports of isotope labeling experiments to elucidate the reaction pathways of 3(2H)-Isoquinolinone, 1-chloro-2-methyl- were found in the public literature.

Transition State Analysis and Reaction Coordinate Studies

Detailed computational studies, including transition state analysis and reaction coordinate mapping, specifically for reactions of 3(2H)-Isoquinolinone, 1-chloro-2-methyl-, are not available. While computational methods are powerful tools for understanding reaction mechanisms, they have not been applied to this particular molecule in the published literature. researchgate.net

Derivatization Strategies and Structure Reactivity Relationships of 3 2h Isoquinolinone, 1 Chloro 2 Methyl Analogues

Synthesis of Diverse 1-Substituted Isoquinolinone Derivatives

The chlorine atom at the C-1 position of 3(2H)-Isoquinolinone, 1-chloro-2-methyl- is the primary site for synthetic modification. Its replacement via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions allows for the introduction of a vast range of functional groups.

The formation of new carbon-carbon bonds at the C-1 position is a powerful strategy for elaborating the isoquinolinone core. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation, offering high efficiency and broad substrate scope. libretexts.org These reactions typically involve an oxidative addition of the 1-chloro-isoquinolinone to a palladium(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the C-1 substituted product and regenerate the catalyst. youtube.com

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Utilizes organoboron reagents, such as aryl- or vinylboronic acids or esters, in the presence of a base. This method is highly valued for its tolerance of various functional groups and the commercial availability of a wide range of boronic acids. libretexts.org

Stille Coupling: Employs organostannanes (organotin compounds) as the coupling partner. While effective, the toxicity of tin reagents necessitates careful handling and purification. libretexts.org

Sonogashira Coupling: Involves the coupling with terminal alkynes, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst. This reaction is instrumental in synthesizing 1-alkynyl isoquinolinones, which are valuable intermediates for further transformations.

Negishi Coupling: Uses organozinc reagents, which are known for their high reactivity. libretexts.org

Hiyama Coupling: Employs organosilicon compounds as the nucleophilic partner. libretexts.org

The palladium-catalyzed coupling of enolates with aryl halides represents another powerful method for creating C-C bonds, furnishing complex carbonyl structures that can be further manipulated. rsc.org

| Coupling Reaction | Carbon-Based Reagent | Resulting C-1 Substituent | Key Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Aryl (e.g., Phenyl, Pyridyl) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Stille | Organostannane (R-SnBu₃) | Alkyl, Vinyl, Aryl | Pd Catalyst |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl | Pd Catalyst, Cu(I) co-catalyst, Base |

| Negishi | Organozinc (R-ZnCl) | Alkyl, Aryl | Pd Catalyst |

The 1-chloro group can also be displaced by various heteroatom nucleophiles through nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the isoquinolinone ring system facilitates these reactions.

N-Substituents: Reaction with ammonia, primary amines, or secondary amines provides access to 1-amino, 1-alkylamino, and 1-dialkylamino-2-methyl-3(2H)-isoquinolinones, respectively. The synthesis of 1-aminoisoquinolines is a known process, highlighting the viability of introducing nitrogen nucleophiles at this position. google.com Hydrazine (B178648) can also be used, leading to 1-hydrazino derivatives, which are useful for constructing further heterocyclic systems. mdpi.com

O-Substituents: Alkoxides (generated from alcohols and a base) or phenoxides can displace the chloride to form 1-alkoxy or 1-aryloxy derivatives. These reactions are analogous to syntheses of related alkoxy-substituted heterocycles. acs.org

S-Substituents: Thiolates, generated from thiols and a base, react readily to yield 1-alkylthio or 1-arylthio isoquinolinones. These thioether products can be subsequently oxidized to sulfoxides or sulfones, further diversifying the molecular structure.

| Nucleophile Type | Example Reagent | Resulting C-1 Substituent | General Conditions |

|---|---|---|---|

| Nitrogen | Ammonia (NH₃) or Alkylamine (RNH₂) | Amino (-NH₂) or Alkylamino (-NHR) | Solvent (e.g., DMF), often with heat |

| Oxygen | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | Methanol, heat |

| Sulfur | Sodium Thiophenolate (NaSPh) | Phenylthio (-SPh) | Solvent (e.g., Ethanol, DMF) |

Modifications on the N-Methyl Group and the Benzenoid Ring

While the C-1 position is the most reactive site, modifications at other positions of the 3(2H)-Isoquinolinone, 1-chloro-2-methyl- molecule are also synthetically important for creating diverse analogues.

Modifications on the N-Methyl Group: Direct functionalization of the N-methyl group is generally difficult. A more practical approach involves N-demethylation to the corresponding N-H isoquinolinone, followed by re-alkylation. Chemical N-dealkylation can be achieved using reagents like α-chloroethyl chloroformate or cyanogen (B1215507) bromide (the von Braun reaction). nih.gov Enzymatic methods have also been reported for N-demethylation reactions. researchgate.net The resulting secondary lactam is a versatile intermediate that can be reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) to install different N-substituents.

Modifications on the Benzenoid Ring: The benzenoid part of the isoquinolinone ring can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or sulfonation. masterorganicchemistry.comlibretexts.org The fused lactam ring acts as a deactivating group due to its electron-withdrawing character, making these reactions more challenging than with benzene (B151609) itself. msu.edu The directing effect of the isoquinolinone system generally favors substitution at the C-6 and C-8 positions. Common EAS reactions include:

Nitration: Achieved with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. libretexts.org

Sulfonation: Uses fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to introduce a sulfonic acid (-SO₃H) group. masterorganicchemistry.com

Halogenation: Requires a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a more potent electrophile.

Advanced Applications in Organic Synthesis and Materials Chemistry

Utilization as a Versatile Synthetic Building Block

The strategic placement of a chloro atom on the isoquinolinone framework makes 3(2H)-Isoquinolinone, 1-chloro-2-methyl- a versatile building block for the synthesis of more complex molecules. nih.gov The chlorine atom, being a good leaving group, activates the C1-position for various chemical transformations.

The 1-chloro-substituted isoquinoline (B145761) ring is highly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of fused heterocyclic systems. nih.govsigmaaldrich.com Nucleophilic substitution reactions on the heterocyclic ring, particularly at the 1-position, are known to occur readily. sigmaaldrich.com

The reactivity of the 1-chloro group allows for the displacement by various nucleophiles, such as amines, alcohols, and thiols, to yield 1-amino, 1-alkoxy, and 1-thio-substituted isoquinolinone derivatives, respectively. For instance, the reaction with different aminopyrazoles can lead to the formation of isoquinoline aminopyrazole compounds. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C1-position. uiowa.eduyoutube.com These reactions can be used to introduce aryl, alkenyl, and alkynyl groups, thereby expanding the molecular complexity and creating precursors for more elaborate heterocyclic scaffolds.

For example, a Suzuki-Miyaura coupling could be envisioned between 3(2H)-Isoquinolinone, 1-chloro-2-methyl- and various boronic acids to generate 1-aryl- or 1-heteroaryl-substituted isoquinolinones. Such structures are of interest in medicinal chemistry and materials science. The intramolecular cyclization of appropriately substituted derivatives can also lead to the formation of fused polycyclic systems, such as pyrazolo[5,1-a]isoquinolines. researchgate.net

| Reaction Type | Potential Reactant | Potential Product Structure | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | 1-Amino, 1-Alkoxy, or 1-Thio-substituted isoquinolinones | Introduction of diverse functional groups for further derivatization. |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 1-Aryl/Heteroaryl-substituted isoquinolinones | Formation of C-C bonds to create biaryl structures. uiowa.edu |

| Sonogashira Coupling | Terminal Alkynes | 1-Alkynyl-substituted isoquinolinones | Introduction of alkynyl moieties for click chemistry or further transformations. |

| Buchwald-Hartwig Amination | Amines | 1-Amino-substituted isoquinolinones | Formation of C-N bonds with a broad range of amines. |

The isoquinolinone skeleton is a core structural motif found in numerous natural alkaloids with a wide range of biological activities. nih.gov Consequently, the development of synthetic routes to access this scaffold and its derivatives is of great importance in medicinal chemistry and natural product synthesis. uiowa.eduamerigoscientific.com While no specific total synthesis employing 3(2H)-Isoquinolinone, 1-chloro-2-methyl- has been reported, its potential as a key intermediate in the synthesis of natural product analogues can be inferred from the widespread use of similar isoquinolinone derivatives in this field. nih.gov

For instance, substituted isoquinolinones are used as building blocks in the synthesis of complex alkaloids like the anticancer agent noscapine (B1679977) and the vasodilator papaverine. nih.gov The reactivity of the 1-chloro position of 3(2H)-Isoquinolinone, 1-chloro-2-methyl- allows for its elaboration into more complex structures that mimic the substitution patterns found in natural products. This could involve the introduction of substituted benzyl (B1604629) groups or other intricate side chains through cross-coupling reactions. uiowa.edu

The synthesis of isoquinolinone-based tetracyclic compounds as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1) highlights the importance of the isoquinolinone scaffold in the design of complex, biologically active molecules. wikipedia.org The ability to functionalize the 1-position of the isoquinolinone ring is a key step in building the necessary complexity for such applications. Therefore, 3(2H)-Isoquinolinone, 1-chloro-2-methyl- represents a valuable starting material for the synthesis of analogues of natural products or other complex bioactive molecules. researchgate.net

Role in the Design and Synthesis of Novel Organic Catalysts or Ligands

Isoquinoline derivatives have been successfully employed as ligands in transition metal catalysis. researchgate.netmdpi.com The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. This can influence the activity, selectivity, and stability of the catalyst.

The compound 3(2H)-Isoquinolinone, 1-chloro-2-methyl- offers several features that make it an attractive scaffold for the design of novel ligands. The isoquinoline nitrogen can act as a coordination site, while the 1-chloro substituent provides a convenient handle for further modification. For example, the chlorine atom can be displaced by a nucleophile containing another donor atom, such as a phosphine, an amine, or a thiol, to create a bidentate or pincer-type ligand.

The development of novel cyclometalated Ru(II) complexes containing isoquinoline ligands for applications in medicinal chemistry demonstrates the potential of this scaffold in coordination chemistry. mdpi.com These complexes often exhibit unique photophysical and electrochemical properties that can be exploited in catalysis. The ability to easily introduce different functional groups at the 1-position of 3(2H)-Isoquinolinone, 1-chloro-2-methyl- would allow for the systematic variation of the ligand structure and the optimization of its performance in a given catalytic reaction.

Potential Applications in Functional Organic Materials Research

The unique photophysical and electronic properties of the isoquinoline scaffold have led to its investigation in the field of functional organic materials. nih.gov Isoquinoline derivatives have been utilized in the production of dyes, pigments, and fluorescent probes. nih.govresearchgate.net They have also been explored as building blocks for polymers with interesting optical and electronic properties.

The compound 3(2H)-Isoquinolinone, 1-chloro-2-methyl- could serve as a valuable precursor in this area. The extended π-system of the isoquinolinone ring suggests that its derivatives could exhibit interesting photophysical properties, such as fluorescence. The introduction of different substituents at the 1-position via the reactive chloro group could be used to tune the absorption and emission wavelengths of the resulting molecules, making them suitable for applications as dyes or fluorescent labels. For example, benzo[de]isoquinoline-1,3-diones are known to be yellow-green emitting fluorophores.

Furthermore, the presence of the reactive chloro group and the potential for further functionalization of the aromatic ring make 3(2H)-Isoquinolinone, 1-chloro-2-methyl- a candidate for use as a monomer in the synthesis of novel polymers. Polymerization could potentially proceed through cross-coupling reactions, leading to the formation of main-chain or side-chain isoquinolinone-containing polymers. Such materials could possess unique properties, such as thermal stability, conductivity, or specific optical responses, making them of interest for applications in electronics, photonics, and sensor technology. nih.gov

| Material Type | Potential Application | Rationale |

|---|---|---|

| Dyes and Pigments | Textiles, printing inks, coatings | The isoquinoline core can be modified to create a range of colors with good stability. nih.govresearchgate.net |

| Fluorescent Probes | Bioimaging, chemical sensing | The isoquinolinone scaffold can be functionalized to create molecules that fluoresce upon binding to a specific target. |

| Organic Light-Emitting Diodes (OLEDs) | Display technology, solid-state lighting | Isoquinoline derivatives can be used as emissive or charge-transporting materials in OLED devices. |

| Functional Polymers | Sensors, conductive materials, optical films | Polymerization of isoquinolinone-based monomers can lead to materials with tailored electronic and optical properties. |

Theoretical and Computational Studies on 3 2h Isoquinolinone, 1 Chloro 2 Methyl

Electronic Structure and Molecular Orbital Analysis

The electronic character of a molecule is fundamental to its reactivity and physical properties. Molecular Orbital (MO) theory, particularly through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this analysis.

For 3(2H)-Isoquinolinone, 1-chloro-2-methyl-, the HOMO is expected to be located primarily on the electron-rich isoquinolinone ring system, which includes the fused benzene (B151609) ring and the nitrogen atom. The LUMO, conversely, would likely be distributed over the electrophilic centers of the molecule, particularly the carbonyl carbon and the carbon atom bearing the chlorine substituent. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, hybridization, and intramolecular interactions. nih.gov For the target molecule, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair and the benzene ring into the carbonyl group, as well as the stabilizing interactions involving the chlorine atom. These calculations help in understanding the resonance and electronic communication across the molecular framework. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for an Isoquinolinone Analog (Note: This data is illustrative for a related isoquinoline (B145761) derivative, as specific data for 3(2H)-Isoquinolinone, 1-chloro-2-methyl- is not available.)

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO+1 | -0.58 | Benzene Ring (π) |

| LUMO | -1.95 | C=O (π), C-Cl (σ*) |

| HOMO | -6.42 | Benzene Ring (π), Nitrogen (n) |

| HOMO-1 | -7.15 | Benzene Ring (π) |

Conformational Analysis and Tautomerism Studies

While the core isoquinolinone ring is largely planar, the methyl group attached to the nitrogen atom can rotate. Conformational analysis would computationally explore the rotational energy barrier of this methyl group. However, for a simple methyl group, this barrier is typically low, and free rotation is expected at room temperature. More complex substituents at the nitrogen could lead to distinct, stable conformers. nih.gov

A more significant area of investigation for this molecule is tautomerism. 3(2H)-Isoquinolinone, 1-chloro-2-methyl- can theoretically exist in equilibrium with its tautomeric form, 1-chloro-2-methylisoquinolin-3-ol. Computational studies, typically using Density Functional Theory (DFT), can predict the relative energies of these two tautomers in the gas phase and in various solvents. By calculating the thermodynamic stabilities, it's possible to determine which tautomer is predominant under different conditions. For most isoquinolinones, the keto form (the isoquinolinone) is significantly more stable than the enol (or in this case, iminol) form.

Reaction Mechanism Predictions and Validation using Density Functional Theory (DFT)

DFT is a workhorse in computational chemistry for elucidating reaction mechanisms, providing a level of detail that is often difficult to obtain experimentally. rsc.org

For 3(2H)-Isoquinolinone, 1-chloro-2-methyl-, a key reaction of interest would be nucleophilic aromatic substitution (SNAr) at the C1 position, displacing the chloro group. DFT calculations can model the entire reaction pathway for a given nucleophile. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.

Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes.

Characterizing Intermediates: Identifying any stable intermediates, such as the Meisenheimer complex in an SNAr reaction.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is directly related to the reaction rate. Lower activation barriers indicate faster reactions.

While this specific molecule has limited sites for regiochemical questions, in more complex isoquinoline derivatives, DFT can predict which site is most susceptible to attack. researchgate.net This is often achieved by analyzing the distribution of the LUMO and calculating condensed Fukui functions or dual descriptors, which highlight the most electrophilic or nucleophilic sites in a molecule. researchgate.net For 3(2H)-Isoquinolinone, 1-chloro-2-methyl-, the primary site for nucleophilic attack is expected to be the C1 position due to the influence of the electronegative chlorine and the adjacent carbonyl group.

Stereoselectivity is not a major factor for simple substitution on the aromatic ring but would be critical if reactions were to occur at a chiral center elsewhere in a more complex analog.

Spectroscopic Property Predictions for Structural Elucidation in Research

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure. mdpi.com

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.) can be calculated. psgcas.ac.in These frequencies correlate to the peaks observed in Infrared (IR) and Raman spectra. For 3(2H)-Isoquinolinone, 1-chloro-2-methyl-, a strong absorption corresponding to the C=O stretching vibration would be a key feature, and its calculated frequency would be expected to align well with experimental findings. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for an Analogous Structure (Note: This data is illustrative. Specific frequencies would need to be calculated for the target compound.)

| Vibrational Mode | Calculated Frequency (cm-1) (B3LYP/6-31G*) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν1 | 3085 | 3080 | Aromatic C-H Stretch |

| ν2 | 1675 | 1668 | C=O Stretch |

| ν3 | 1610 | 1605 | Aromatic C=C Stretch |

| ν4 | 780 | 775 | C-Cl Stretch |

Future Research Directions and Challenges in 3 2h Isoquinolinone, 1 Chloro 2 Methyl Chemistry

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of complex heterocyclic molecules often involves multiple steps, which can be hampered by low yields and the use of harsh reaction conditions. numberanalytics.comnumberanalytics.com Future research must prioritize the development of synthetic pathways to 3(2H)-Isoquinolinone, 1-chloro-2-methyl- that are not only efficient but also selective and environmentally benign.

Key areas for development include:

Modern Catalytic Methods: Moving beyond classical condensation reactions, research should focus on transition-metal-catalyzed C-H activation and annulation strategies. nih.gov For instance, Rh(III)-catalyzed reactions of benzamides with specific alkynes can provide access to the isoquinolone core, which could then be selectively chlorinated and methylated. organic-chemistry.org The exploration of novel, cheaper, and more sustainable catalysts is a significant challenge. numberanalytics.com

Green Chemistry Approaches: The principles of green chemistry, such as using less hazardous solvents, reducing waste, and improving atom economy, are paramount. africanjournalofbiomedicalresearch.com Future synthetic routes could employ greener solvents like dialkyl carbonates or even water, and utilize techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. africanjournalofbiomedicalresearch.comfrontiersin.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature and pressure, leading to improved yields and safety, which is particularly important when handling potentially hazardous reagents. numberanalytics.com Developing a continuous process for the synthesis of this compound would be a significant step towards efficient and scalable production.

| Sustainability | High energy consumption, significant waste streams. | Lower energy footprint, catalyst recycling, reduced waste. frontiersin.org |

Discovery of Novel Reactivity Patterns and Unexplored Transformations

The 1-chloro substituent on the isoquinolinone ring is a key functional handle, making the molecule a versatile precursor for a wide array of derivatives. Future research should aim to systematically explore its reactivity.

Cross-Coupling Reactions: The chlorine atom is an ideal leaving group for various palladium-catalyzed cross-coupling reactions. A significant research avenue would be to explore Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions to introduce diverse aryl, alkyl, and amino groups at the C1-position. nih.gov This would enable the rapid generation of a library of novel compounds based on the core scaffold.

C-H Functionalization: Beyond the reactive chlorine, modern synthetic methods allow for the selective functionalization of C-H bonds at other positions of the heterocyclic ring. organic-chemistry.org Future work could focus on developing iridium or rhodium-catalyzed methods for directed C-H arylation or alkylation at positions like C4 or C8, creating structural diversity that is otherwise difficult to access. organic-chemistry.org

Transformations of the Lactam Moiety: The amide (lactam) bond within the isoquinolinone system also presents opportunities for novel transformations, such as ring-opening reactions to form functionalized benzamide (B126) derivatives or rearrangements to access different heterocyclic systems.

Exploration of New Applications as a Chemical Scaffold beyond Current Scope

The isoquinoline (B145761) scaffold is a privileged structure in drug discovery, with derivatives showing a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.gov

Medicinal Chemistry: A primary future direction is to use the novel derivatives synthesized (as described in 7.2) to create compound libraries for high-throughput screening. These libraries could be tested for inhibitory activity against various biological targets, such as kinases, proteases, or apoptosis proteins, potentially leading to new therapeutic agents for diseases like cancer. nih.gov

Materials Science: The planar and electron-rich nature of the isoquinolinone core suggests potential applications in materials science. researchgate.net Derivatives with extended conjugation, synthesized via cross-coupling reactions, could be investigated as organic light-emitting diodes (OLEDs), fluorescent probes, or components in advanced polymers. The synthesis of sequence-defined polymers using heterocyclic building blocks is an emerging field where such scaffolds could find application. researchgate.net

Addressing Challenges in Scalable Synthesis and Industrial Relevance

Transitioning a synthetic route from a laboratory scale to an industrial process presents numerous challenges that must be addressed for any compound to have practical relevance. numberanalytics.com

Cost and Availability of Materials: The cost and accessibility of starting materials and catalysts are critical factors for industrial-scale production. numberanalytics.com Research is needed to find inexpensive and readily available precursors and to develop highly efficient catalytic systems that can be used at very low loadings.

Process Safety and Robustness: The scalability of any synthesis involving chlorinated compounds or high-pressure reactions requires rigorous safety protocols and process optimization to ensure reproducibility and minimize risks.

Purification and Waste Management: Industrial processes must be designed to minimize waste and allow for easy purification of the final product. frontiersin.org Developing syntheses that avoid chromatographic purification and allow for catalyst recycling are key objectives. frontiersin.org

Table 2: Scalability Challenges and Mitigation Strategies

| Challenge | Potential Mitigation Strategy |

|---|---|

| High Catalyst Cost | Develop catalysts with higher turnover numbers; implement catalyst recycling protocols. |

| Use of Hazardous Reagents | Substitute with greener alternatives (e.g., using carbonates instead of phosgene (B1210022) derivatives); utilize flow chemistry for safer handling. numberanalytics.comfrontiersin.org |

| Complex Purification | Design crystallization-based purification; avoid chromatography by developing highly selective reactions. |

| Waste Generation | Improve atom economy through reaction design (e.g., C-H activation); recycle solvents and reagents. africanjournalofbiomedicalresearch.com |

| Process Reproducibility | Implement robust process analytical technology (PAT) in a continuous flow setup to monitor and control reaction conditions precisely. |

Integration with Automated Synthesis and Machine Learning for Reaction Discovery

The future of chemical synthesis will be heavily influenced by the integration of automation and artificial intelligence to accelerate discovery and optimization. nih.govehu.eus

Automated Synthesis: High-throughput robotic platforms can be used to rapidly screen a vast number of reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis of 3(2H)-Isoquinolinone, 1-chloro-2-methyl- and its subsequent transformations. This data-rich approach can quickly identify optimal conditions that might be missed by traditional, manual experimentation.

Machine Learning for Prediction: Machine learning (ML) models can be trained on reaction data to predict the outcomes of new, untested reactions. nih.govrsc.org For this specific compound, an ML model could predict the success rate of various cross-coupling partners or guide the discovery of entirely new reactivity patterns. nih.gov

Closed-Loop Discovery: The ultimate goal is to create a "closed-loop" or "self-driving" laboratory where an AI algorithm designs experiments, an automated robot performs them, and the results are used to train the AI for the next round of discovery. medium.com This approach could dramatically accelerate the exploration of the chemical space around the 3(2H)-Isoquinolinone, 1-chloro-2-methyl- scaffold, leading to the rapid identification of new synthetic routes and functional molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal solvent systems for synthesizing 1-chloro-2-methyl-3(2H)-isoquinolinone with high yield and purity?

- Methodological Answer : Solvent polarity significantly impacts reaction pathways. For example, using a 1:8 ethyl acetate/petroleum ether (EA/PE) ratio achieved a 76% yield of 6-chloro-2-methoxy-3-methylisoquinolin-1(2H)-one, a structurally analogous compound . Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents favor cyclization. Monitor reaction progress via TLC and adjust solvent ratios iteratively to optimize purity.

Q. Which spectroscopic techniques are essential for confirming the structure of 1-chloro-2-methyl-3(2H)-isoquinolinone?

- Methodological Answer :

- 1H/13C NMR : Assign signals for aromatic protons (δ 7.35–8.31 ppm) and methyl groups (δ 2.45 ppm) to confirm substitution patterns .

- HRMS : Validate molecular weight (e.g., [M+H]+ calcd: 224.0473; found: 224.0469) .

- IR : Identify carbonyl stretches (~1659 cm⁻¹) and C–Cl vibrations (~680 cm⁻¹) . Cross-reference with crystallographic data (e.g., CCDC entries) for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing substituted 3(2H)-isoquinolinone derivatives?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. For example, dihedral angles between aromatic rings (e.g., 57.84° in 2-chloro-6,7-dimethylquinolin-3-yl derivatives) can alter NMR shifts . Use variable-temperature NMR to detect tautomerization or NOESY to assess spatial proximity. Compare experimental data with DFT-calculated chemical shifts to isolate electronic vs. steric contributions .

Q. What strategies are effective in elucidating the mechanism of biological activity for 1-chloro-2-methyl-3(2H)-isoquinolinone derivatives?

- Methodological Answer :

- Docking Studies : Use tools like MOE to model interactions with targets (e.g., enzymes, receptors). For example, pyridazin-3(2H)-one derivatives bind via H-bonding (N–H···O) and π–π stacking (centroid distance: ~3.94 Å) .

- Kinetic Assays : Monitor enzyme inhibition under varying pH/temperature. For analogs like 4-chloro-2-methyl-5-[(tetrahydroisoquinolin-6-yl)amino]pyridazin-3(2H)-one, IC₅₀ values correlate with substituent electronegativity .

- Metabolic Profiling : Use LC-MS to identify metabolites in vitro. Chlorine substituents often enhance metabolic stability by reducing CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.